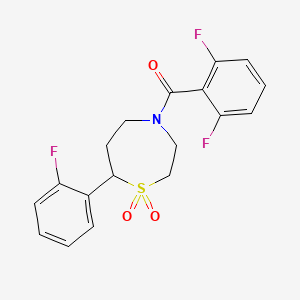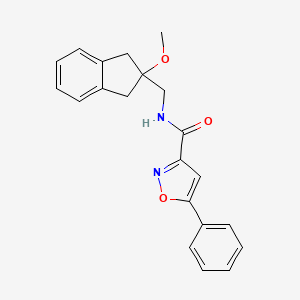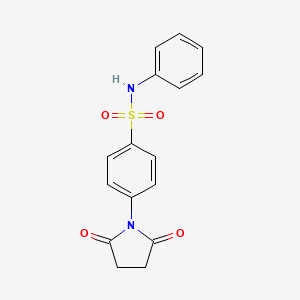![molecular formula C25H22N2O3S B2355335 1-(4-(Terc-butil)fenil)-7-metil-2-(tiazol-2-il)-1,2-dihidrocromeno[2,3-c]pirrol-3,9-diona CAS No. 632315-94-7](/img/structure/B2355335.png)
1-(4-(Terc-butil)fenil)-7-metil-2-(tiazol-2-il)-1,2-dihidrocromeno[2,3-c]pirrol-3,9-diona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(Tert-butyl)phenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C25H22N2O3S and its molecular weight is 430.52. The purity is usually 95%.
BenchChem offers high-quality 1-(4-(Tert-butyl)phenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(Tert-butyl)phenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Transistores de efecto de campo orgánicos (OFET)
Los derivados del tiazol se han utilizado en la síntesis de polímeros semiconductores para aplicaciones OFET debido a sus características ópticas deseables y su rendimiento en la fabricación de dispositivos .
Materiales fluorescentes
Los compuestos que contienen unidades de tiazol se han utilizado en la síntesis de materiales fluorescentes, que son importantes para diversas aplicaciones de imagen y diagnóstico .
Actividad antitumoral
Los derivados del tiazol han mostrado promesa en la actividad antitumoral, y algunos compuestos han demostrado la capacidad de inhibir el crecimiento celular al detener los ciclos de división celular .
Agentes antibacterianos
La combinación del tiazol con otros grupos conocidos por su actividad antibacteriana ha llevado al desarrollo de antimicrobianos híbridos que representan una estrategia terapéutica prometedora .
Mecanismo De Acción
Target of Action
Thiazole derivatives, a key structural component of the compound, have been associated with diverse biological activities . They have been found to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been known to interact with their targets leading to various changes . For instance, some thiazole derivatives have shown to inhibit the growth of certain cells by stopping the division when the cells completed a division cycle before another DNA synthesis phase started .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The compound’s structure, which includes a thiazole ring, suggests that it may have certain pharmacokinetic properties common to thiazole derivatives .
Result of Action
Certain thiazole derivatives have demonstrated potent antibacterial activity against both gram-negative and gram-positive bacteria . Additionally, some thiazole derivatives have shown to inhibit the growth of certain cells .
Action Environment
The compound’s structure, which includes a thiazole ring, suggests that it may have certain stability characteristics common to thiazole derivatives .
Análisis Bioquímico
Biochemical Properties
The compound 1-(4-(Tert-butyl)phenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is known to interact with various enzymes, proteins, and other biomolecules . The thiazole ring in the compound can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . This allows the compound to form bonds with other molecules and participate in biochemical reactions .
Cellular Effects
The compound has been shown to have potent antibacterial activity against both Gram-negative and Gram-positive bacteria . It has been found that compounds with 4-tert-butyl and 4-isopropyl substitutions exhibit attractive antibacterial activity against multiple strains . The compound influences cell function by disrupting bacterial cell membranes, leading to cell death .
Molecular Mechanism
The molecular mechanism of action of 1-(4-(Tert-butyl)phenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s antibacterial activity is thought to be due to its ability to disrupt bacterial cell membranes .
Temporal Effects in Laboratory Settings
The effects of 1-(4-(Tert-butyl)phenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione over time in laboratory settings have not been extensively studied. It has been observed that the compound displays faster killing-kinetics towards bacterial cells .
Propiedades
IUPAC Name |
1-(4-tert-butylphenyl)-7-methyl-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O3S/c1-14-5-10-18-17(13-14)21(28)19-20(15-6-8-16(9-7-15)25(2,3)4)27(23(29)22(19)30-18)24-26-11-12-31-24/h5-13,20H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAUUPMQKNCPXCA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NC=CS4)C5=CC=C(C=C5)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide](/img/structure/B2355252.png)
![(5E)-3-ethyl-5-({3-methoxy-4-[(4-nitrophenyl)methoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2355253.png)
![11-acetyl-4-(4-methoxyphenyl)-5-methylsulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2355256.png)

![4-(3,4-dihydro-2H-quinoline-1-carbonyl)-1,7,7-trimethyl-3-oxabicyclo[2.2.1]heptan-2-one](/img/structure/B2355259.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)-N-(3-morpholinopropyl)acetamide hydrochloride](/img/structure/B2355261.png)

![N-(3-chloro-4-methoxyphenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2355263.png)


![methyl 4-[2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2355268.png)
![6-Ethyl-2-(furan-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2355272.png)
![N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]-2-phenoxyacetamide](/img/structure/B2355273.png)
![2-Azabicyclo[3.1.1]heptan-3-one](/img/structure/B2355275.png)
